2-Amino-5,6-difluoro-indan-2-carboxylic acid ethyl ester
Description
2-Amino-5,6-difluoro-indan-2-carboxylic acid ethyl ester is a bicyclic compound featuring an indan core (benzocyclopentane) substituted with two fluorine atoms at positions 5 and 6, an amino group at position 2, and an ethyl ester moiety.
Properties
IUPAC Name |
ethyl 2-amino-5,6-difluoro-1,3-dihydroindene-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F2NO2/c1-2-17-11(16)12(15)5-7-3-9(13)10(14)4-8(7)6-12/h3-4H,2,5-6,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNJILSPXWDWBQP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1(CC2=CC(=C(C=C2C1)F)F)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5,6-difluoro-indan-2-carboxylic acid ethyl ester typically involves the reaction of 2,3-difluorobenzaldehyde with ethyl cyanoacetate in the presence of a base to form the corresponding indanone. This intermediate is then subjected to amination and esterification reactions to yield the final product .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .
Chemical Reactions Analysis
Types of Reactions
2-Amino-5,6-difluoro-indan-2-carboxylic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The amino and fluoro groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-Amino-5,6-difluoro-indan-2-carboxylic acid ethyl ester has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-5,6-difluoro-indan-2-carboxylic acid ethyl ester involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Core Structure Variations
a) Thiophene-Based Analogs
- Ethyl 2-amino-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS 4815-29-6) : Core: Cyclopenta[b]thiophene (five-membered sulfur-containing heterocycle fused to cyclopentane). Substituents: Amino and ethyl ester groups at positions 2 and 3, respectively. Key Data: Melting point ~79–80°C, molecular weight 211.28 g/mol, synthesized via Gewald reaction or condensation . Comparison: The indan core in the target compound replaces sulfur with a benzene ring, increasing aromatic stability and altering electronic properties. Fluorine substituents further modulate reactivity and solubility.
b) Pyridine-Based Analogs
- Ethyl 2-amino-3,5,6-trifluoro-4-pyridinecarboxylate (CAS 259675-84-8) : Core: Pyridine (six-membered nitrogen-containing heterocycle). Substituents: Three fluorines at positions 3, 5, and 6; amino and ethyl ester groups at positions 2 and 4. Key Data: Molecular weight 220.15 g/mol, purity ≥98%.
Substituent Effects
a) Fluorine Positioning
- The 5,6-difluoro substitution on the indan ring likely reduces ring strain compared to smaller heterocycles (e.g., thiophene) and improves membrane permeability relative to non-fluorinated analogs .
- In contrast, the pyridine analog’s trifluoro substitution may enhance hydrogen-bonding interactions but increase steric hindrance .
b) Amino and Ester Functional Groups
- Both the target compound and thiophene/pyridine analogs utilize amino and ester groups for derivatization. For example, ethyl 2-amino-cyclopenta[b]thiophene-3-carboxylate is a precursor for Schiff base formation (e.g., reaction with 2-hydroxynaphthaldehyde, yielding a compound with m.p. 135–137°C) .
Physical Properties
*Estimated based on molecular formula C₁₂H₁₃F₂NO₂.
Biological Activity
2-Amino-5,6-difluoro-indan-2-carboxylic acid ethyl ester (CAS No. 134425-84-6) is a compound with notable pharmacological potential due to its unique structural features, including an amino group and two fluorine atoms. This article explores its biological activity, focusing on its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H14F2N O2
- Molecular Weight : 240.24 g/mol
- IUPAC Name : Ethyl 2-amino-5,6-difluoro-1,3-dihydroindene-2-carboxylate
The biological activity of 2-amino-5,6-difluoro-indan-2-carboxylic acid ethyl ester is thought to involve interactions with specific molecular targets within cells. Preliminary studies suggest that it may modulate immune responses and exhibit anti-inflammatory properties. The exact mechanism remains under investigation, but it is believed to influence cellular signaling pathways critical for various biological processes .
Pharmacological Potential
Research indicates several potential pharmacological applications for this compound:
- Anti-inflammatory Activity : Studies suggest that the compound may reduce inflammation by inhibiting pro-inflammatory cytokines. This property could be beneficial in treating inflammatory diseases .
- Antitumor Activity : Similar compounds have shown promise in oncology, indicating that 2-amino-5,6-difluoro-indan-2-carboxylic acid ethyl ester might also possess anticancer properties.
Comparative Analysis with Similar Compounds
To better understand the unique attributes of 2-amino-5,6-difluoro-indan-2-carboxylic acid ethyl ester, a comparison with structurally similar compounds is useful:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| 5-Fluoroindole | Contains fluorine; indole structure | Known for neuropharmacological effects |
| 2-Aminoindane | Similar indane core; lacks fluorine | Potential use in neuropharmacology |
| 4-Amino-3-fluorobenzenesulfonamide | Contains amino and fluorine groups | Antimicrobial properties |
This table highlights how the distinct combination of functional groups in 2-amino-5,6-difluoro-indan-2-carboxylic acid ethyl ester may confer unique biological activities compared to its analogs.
Case Studies and Research Findings
Several studies have investigated the biological activity of related compounds that provide insights into the potential effects of 2-amino-5,6-difluoro-indan-2-carboxylic acid ethyl ester:
- Anti-inflammatory Effects : A study demonstrated that derivatives with similar structures exhibited significant inhibition of inflammatory markers in vitro. The compounds reduced levels of TNF-alpha and IL-6 in cell cultures treated with lipopolysaccharides (LPS) .
- Antitumor Activity : In vivo studies on structurally related indan derivatives showed a reduction in tumor size in mouse models when administered at specific dosages. These findings suggest that further exploration of 2-amino-5,6-difluoro-indan-2-carboxylic acid ethyl ester could yield promising results in cancer therapy .
- Neuropharmacological Potential : Research on similar indole-based compounds has indicated neuroprotective effects against oxidative stress. This suggests that 2-amino-5,6-difluoro-indan-2-carboxylic acid ethyl ester may also warrant investigation for neurodegenerative conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
